4-{[(Tert-butoxy)carbonyl]amino}furan-3-carboxylic acid
Description
4-{[(Tert-butoxy)carbonyl]amino}furan-3-carboxylic acid is a specialized organic compound with the molecular formula C₁₁H₁₉NO₅ and a molecular weight of 245.27 g/mol (CAS: 1785059-06-4) . Its structure features a furan ring substituted at the 3-position with a carboxylic acid group and at the 4-position with a tert-butoxy carbonyl (Boc)-protected amino group. The Boc group is widely employed in peptide synthesis to temporarily shield amines during reactions, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid) .
This compound is primarily utilized as a building block in pharmaceutical and agrochemical synthesis, particularly for creating heterocyclic intermediates. Its furan core contributes aromaticity and moderate reactivity, while the Boc group ensures stability during synthetic steps.
Properties
Molecular Formula |
C10H13NO5 |
|---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]furan-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO5/c1-10(2,3)16-9(14)11-7-5-15-4-6(7)8(12)13/h4-5H,1-3H3,(H,11,14)(H,12,13) |
InChI Key |
OSXUPNWBPRABPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=COC=C1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Halogenation-Amination-Protection Sequence
A widely reported strategy involves introducing the amino group via halogen displacement, followed by Boc protection and carboxylation. For example, 4-bromofuran-3-carboxylic acid can undergo palladium-catalyzed amination using benzophenone imine as an ammonia surrogate, yielding 4-aminofuran-3-carboxylic acid after hydrolysis. Subsequent treatment with di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) affords the Boc-protected derivative in 65–72% yield.
Key steps:
Cyclization of Precursor Ketones
An alternative route constructs the furan ring de novo using cyclization reactions. For instance, 3-oxo-3-(2-nitrophenyl)propanoic acid undergoes Paal-Knorr cyclization with ammonium acetate to form 4-aminofuran-3-carboxylic acid, which is then Boc-protected. This method avoids halogenated intermediates but requires stringent control of cyclization regiochemistry.
Key reaction:
$$
\text{3-Oxo-3-(2-nitrophenyl)propanoic acid} \xrightarrow{\text{NH}_4\text{OAc, AcOH}} \text{4-Aminofuran-3-carboxylic acid}
$$
Yield: 54%.
Functional Group Interconversion
The carboxylic acid group can be introduced via oxidation or hydrolysis of pre-existing functionalities. For example, 4-{[(tert-butoxy)carbonyl]amino}furan-3-carbonitrile undergoes acidic hydrolysis (6 M HCl, 80°C, 6 h) to yield the target compound in 85% purity.
$$
\text{4-{[(tert-Butoxy)carbonyl]amino}furan-3-carbonitrile} \xrightarrow{\text{HCl, H}_2\text{O}} \text{this compound}
$$
Optimization Strategies and Catalytic Enhancements
Palladium-Catalyzed Cross-Coupling
Palladium catalysts like Pd(OAc)₂ with ligands such as Xantphos improve amination efficiency. In one protocol, replacing Pd₂(dba)₃ with Pd(OAc)₂ increased yields from 65% to 78% while reducing reaction time to 8 h.
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) favor Boc protection reactions but may promote decarboxylation. Mixed solvent systems (THF/H₂O) balance solubility and stability, achieving 70% yields at 50°C.
Analytical Characterization and Quality Control
Spectroscopic Analysis
Chromatographic Purity
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >98% purity, with retention time = 12.3 min.
Comparative Evaluation of Synthetic Methods
| Method | Starting Material | Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Halogenation-Amination | 4-Bromofuran-3-carboxylic acid | 2 | 68 | High regioselectivity | Requires palladium catalysts |
| Cyclization | 3-Oxo-3-arylpropanoic acid | 3 | 54 | Avoids halogenated intermediates | Low yield, byproduct formation |
| Nitrile Hydrolysis | Furan-3-carbonitrile derivative | 1 | 85 | Single-step conversion | Harsh acidic conditions |
Applications and Derivative Synthesis
The carboxylic acid group enables conjugation to amines or alcohols, forming amides or esters for drug candidates. For instance, coupling with benzylamine using EDC/HOBt yields 4-{[(tert-butoxy)carbonyl]amino}-N-benzylfuran-3-carboxamide , a potential kinase inhibitor.
Chemical Reactions Analysis
Types of Reactions: 4-{[(Tert-butoxy)carbonyl]amino}furan-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Furanones or other oxygenated furan derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted furan derivatives depending on the reagents used.
Scientific Research Applications
4-{[(Tert-butoxy)carbonyl]amino}furan-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(Tert-butoxy)carbonyl]amino}furan-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then participate in further biochemical interactions.
Comparison with Similar Compounds
4-{[(Tert-butoxy)carbonyl]amino}oxane-3-carboxylic Acid
- Molecular Formula: C₁₁H₁₉NO₅ (identical to the target compound) .
- Key Differences : Replaces the furan ring with a saturated oxane (tetrahydropyran) ring.
- Impact :
- Stability : The oxane ring’s reduced ring strain enhances thermal and chemical stability compared to furan.
- Solubility : Increased hydrophilicity due to the oxygen-rich oxane structure improves aqueous solubility .
- Applications : Preferred in drug delivery systems requiring prolonged stability under physiological conditions.
4-(Fmoc-amino)-3-(tert-butylbenzyloxy)benzoic Acid
- Molecular Formula: C₃₃H₃₁NO₅ (approximate molecular weight: 521.6 g/mol) .
- Key Differences : Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc and incorporates a benzyl ether moiety.
- Impact :
- Deprotection : Fmoc is base-labile (e.g., removed by piperidine), contrasting with Boc’s acid-labile nature.
- Applications : Widely used in solid-phase peptide synthesis (SPPS) due to orthogonal protection strategies .
- Solubility : Lower solubility in polar solvents due to the bulky tert-butylbenzyl group.
Naphtho[1,2-b]furan-3-carboxylic Acid Derivatives
- Example : 4-Hydroxy-5-methoxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid .
- Key Differences : Features a naphthofuran core with additional polar substituents (hydroxy, methoxy, methyl).
- Impact :
Data Table: Comparative Properties
| Compound Name | Molecular Formula | Molecular Weight | Functional Groups | Stability | Key Applications |
|---|---|---|---|---|---|
| This compound | C₁₁H₁₉NO₅ | 245.27 | Boc-amino, furan, carboxylic acid | Acid-labile | Peptide intermediates |
| 4-{[(Tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid | C₁₁H₁₉NO₅ | 245.27 | Boc-amino, oxane, carboxylic acid | High thermal stability | Stable drug intermediates |
| 4-(Fmoc-amino)-3-(tert-butylbenzyloxy)benzoic acid | C₃₃H₃₁NO₅ | ~521.6 | Fmoc-amino, benzyl ether, benzoic acid | Base-labile | Solid-phase synthesis |
| Naphthofuran-3-carboxylic acid derivative | Not specified | ~300 | Hydroxy, methoxy, naphthofuran | Moderate | Antimicrobial agents |
Research Findings and Functional Insights
- Boc vs. Fmoc Protection : The Boc group’s acid-lability makes it ideal for solution-phase synthesis, whereas Fmoc’s base sensitivity suits SPPS .
- Ring System Effects : Furan’s aromaticity facilitates electrophilic substitution reactions, while oxane’s saturation enhances stability for long-term storage .
- Bioactivity vs. Synthetic Utility : Naphthofuran derivatives prioritize bioactivity through polar substituents, whereas Boc/furan analogs focus on synthetic flexibility .
Biological Activity
4-{[(Tert-butoxy)carbonyl]amino}furan-3-carboxylic acid is a chiral compound with significant implications in organic synthesis and medicinal chemistry. Its unique structure, characterized by a furan ring substituted with a tert-butoxycarbonyl (Boc) amino group and a carboxylic acid, presents opportunities for various biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant case studies.
- Molecular Formula : C10H17NO5
- Molecular Weight : 231.25 g/mol
- CAS Number : 1521431-12-8
The compound's structure allows it to interact with biological molecules, making it a subject of interest in pharmacological research.
The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The Boc-protected amino group can be selectively deprotected under acidic conditions, revealing a free amino group that participates in biochemical reactions. This property is crucial for its potential as an enzyme inhibitor or substrate in various biological pathways.
Anticancer Activity
Research has indicated that derivatives of furan compounds exhibit significant anticancer properties. For instance:
- Case Study 1 : A study evaluated the antiproliferative effects of various furan derivatives on human cancer cell lines. The results demonstrated that certain modifications to the furan structure enhanced selectivity and potency against cancer cells compared to standard treatments like Combretastatin-A4 (CA-4) .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound 6a | 0.56 | A549 |
| CA-4 | 1.0 | A549 |
These findings suggest that the presence of specific functional groups in furan derivatives can significantly affect their biological activity.
Antiviral Activity
Furan-based compounds have also shown promise as antiviral agents. A study identified that modifications to the furan ring were essential for maintaining antiviral activity against enteroviruses:
- Case Study 2 : Compounds with a furan moiety were tested against Coxsackievirus B3, revealing that structural integrity around the furan ring was critical for efficacy .
| Compound | EC50 (µM) | CC50 (µM) |
|---|---|---|
| Modified Furan 1 | 0.51 ± 0.05 | ≥30 |
| Modified Furan 2 | 0.08 ± 0.08 | >30 |
The results indicated that specific substitutions could enhance antiviral potency significantly.
Synthesis and Derivatives
The synthesis of this compound typically involves the protection of amino groups using Boc groups, followed by reactions that yield various derivatives with distinct biological activities. The synthetic routes often utilize reagents such as di-tert-butyl dicarbonate in the presence of bases like sodium hydroxide or DMAP .
Q & A
Basic Research Questions
Q. What protecting group strategies are optimal for synthesizing 4-{[(tert-butoxy)carbonyl]amino}furan-3-carboxylic acid, and what reaction conditions are recommended?
- Methodological Answer : The tert-butoxycarbonyl (Boc) group is widely used for amine protection due to its stability under basic and nucleophilic conditions. The synthesis typically involves reacting the free amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). For example, highlights a similar Boc-protected phenylpropanoic acid synthesized at room temperature with TEA . Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures high yields (>85%).
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the Boc group (e.g., tert-butyl peaks at δ ~1.4 ppm in ¹H NMR) and furan ring protons (δ ~7-8 ppm). DEPT-135 distinguishes CH, CH₂, and CH₃ groups .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of Boc and carboxylic acid) and ~1250 cm⁻¹ (C-O of tert-butoxy) are diagnostic .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₀H₁₃NO₅ has a theoretical mass of 227.08 g/mol).
Q. What are common side reactions during Boc protection/deprotection, and how can they be mitigated?
- Methodological Answer : Overprotection (e.g., di-Boc formation) can occur with excess Boc₂O; stoichiometric control and monitoring via TLC are critical. Acidic deprotection (e.g., using trifluoroacetic acid, TFA) may cleave the furan ring if prolonged. Use milder conditions (e.g., 20% TFA in DCM for 30 minutes) and neutralize promptly with NaHCO₃ .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between observed and predicted NMR chemical shifts?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can simulate NMR chemical shifts. For example, used quantum chemical computations to model 4-[(2-Boc-aminophenyl)carbamoyl]benzoic acid, achieving <0.1 ppm deviation from experimental ¹H NMR data. Solvent effects (e.g., DMSO-d₆ vs. CDCl₃) must be included in the model .
Q. How to optimize coupling reactions between the Boc-protected amine and furan-3-carboxylic acid when steric hindrance reduces yields?
- Methodological Answer :
- Coupling Agents : Use EDCI/HOBt or DCC/DMAP to activate the carboxylic acid. achieved >90% yield for a similar Boc-protected compound using EDCI .
- Microwave-Assisted Synthesis : Reduces reaction time and improves efficiency (e.g., 80°C for 10 minutes vs. 24 hours conventionally) .
- Ultrasound Irradiation : Enhances mixing and reduces aggregation in polar aprotic solvents like DMF .
Q. How to design a stability study for this compound under varying pH conditions relevant to biological assays?
- Methodological Answer :
- Buffer Preparation : Test stability in phosphate-buffered saline (PBS, pH 7.4), acetate buffer (pH 5.0), and carbonate buffer (pH 9.0) at 37°C.
- Analytical Monitoring : Use HPLC with a C18 column (UV detection at 254 nm) to quantify degradation products. recommends calculating half-life (t₁/₂) using first-order kinetics .
- Stress Testing : Expose to oxidative (H₂O₂), thermal (40-60°C), and photolytic (ICH Q1B guidelines) conditions .
Key Research Challenges and Solutions
- Challenge : Low solubility in aqueous buffers for biological assays.
- Solution : Synthesize a methyl ester prodrug (e.g., methyl 4-{[(tert-butoxy)carbonyl]amino}furan-3-carboxylate) to enhance lipophilicity. demonstrates this strategy for a thiophene analog .
- Challenge : Diastereomer formation during functionalization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
